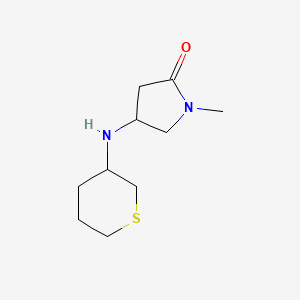
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone core substituted with a tetrahydrothiopyran group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Coupling with Pyrrolidinone: The final step involves coupling the tetrahydrothiopyran derivative with a pyrrolidinone derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the C-3 position of the tetrahydrothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for the development of new pharmaceuticals due to its unique structure.
Materials Science: The compound can be used in the synthesis of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Biological Studies: Derivatives of this compound have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1, making them potential candidates for the treatment of diseases such as Alzheimer’s.
作用机制
The mechanism of action of 1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with similar structural features.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone core but different substituents.
Uniqueness
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one is unique due to the presence of both a tetrahydrothiopyran ring and a pyrrolidinone core, which imparts distinct chemical and biological properties .
属性
分子式 |
C10H18N2OS |
|---|---|
分子量 |
214.33 g/mol |
IUPAC 名称 |
1-methyl-4-(thian-3-ylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2OS/c1-12-6-9(5-10(12)13)11-8-3-2-4-14-7-8/h8-9,11H,2-7H2,1H3 |
InChI 键 |
OGICMRJDWGKCJB-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(CC1=O)NC2CCCSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
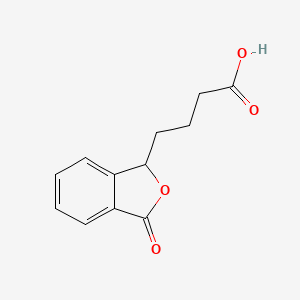
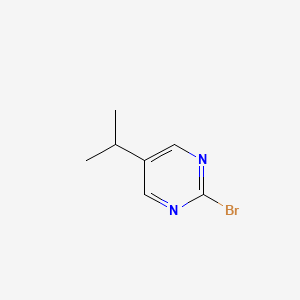
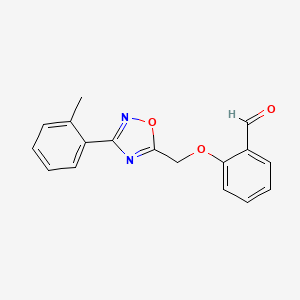

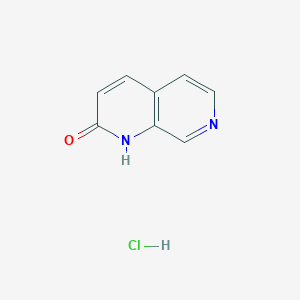
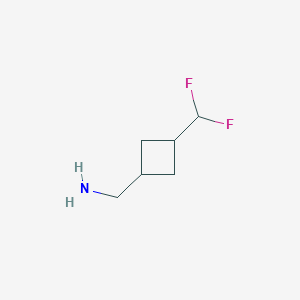
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)

![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)

![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
